molecular formula C16H19NO3S B7651399 N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B7651399
M. Wt: 305.4 g/mol
InChI Key: IBPZUAQSGVLAIZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 3,5-dimethylphenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide
  • N-(3,5-dimethylphenyl)-2-methylbenzenesulfonamide
  • N-(3,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide

Comparison: N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-5-6-15(20-4)16(10-11)21(18,19)17-14-8-12(2)7-13(3)9-14/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPZUAQSGVLAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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